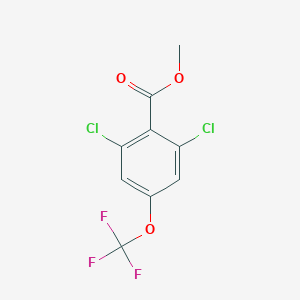

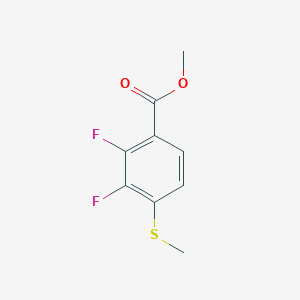

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate” is a chemical compound . It is a solid substance with a molecular weight of 234.17 . The IUPAC name for this compound is methyl 4-methoxy-3-(trifluoromethyl)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O3/c1-15-8-4-3-6 (9 (14)16-2)5-7 (8)10 (11,12)13/h3-5H,1-2H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 234.17 . The compound is stored at a temperature between 2-8°C .Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been associated with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that trifluoromethyl groups can influence the chemical reactivity and biological activity of compounds .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the lipophilicity of the compound , which may impact its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized using a variety of methods. Additionally, it is a relatively stable compound, and it has a low toxicity. However, it has some limitations as well. It is a volatile compound, and it has a low solubility in water, which can make it difficult to work with in some experiments.

Orientations Futures

There are several potential future directions for research involving Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate. One potential direction is to further explore its potential applications in the synthesis of drugs, dyes, and other compounds. Additionally, further research could be done to explore its potential as a fluorescent probe in biomedical imaging. Additionally, further research could be done to explore its potential as a substrate for cytochrome P450 enzymes and its potential as an inhibitor of other enzymes. Finally, further research could be done to explore its potential as an anti-inflammatory and anti-allergic agent.

Méthodes De Synthèse

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate can be synthesized from the reaction of 4-methoxybenzoic acid and 5-fluoro-3-trifluoromethylbenzene-1-sulfonyl chloride. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, at a temperature of 80°C. The product is then purified by column chromatography and recrystallization.

Applications De Recherche Scientifique

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an intermediate in the synthesis of drugs, dyes, and other compounds. It has also been used as a catalyst in the synthesis of polymers and as a fluorescent probe in biological imaging.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Methyl 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, thereby inhibiting their activity and altering metabolic pathways . Additionally, it can interact with DNA-binding proteins, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels within the cell . Additionally, this compound can affect the activity of other metabolic enzymes, leading to alterations in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to intracellular proteins, affecting its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, leading to changes in gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Propriétés

IUPAC Name |

methyl 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-16-8-6(10(12,13)14)3-5(4-7(8)11)9(15)17-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMXGKJTRLPSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B6296257.png)